Phosphonous dichloride
Description
Structure
3D Structure
Properties
CAS No. |
15176-90-6 |
|---|---|
Molecular Formula |
Cl2HP |
Molecular Weight |
102.88 g/mol |
IUPAC Name |
dichlorophosphane |
InChI |
InChI=1S/Cl2HP/c1-3-2/h3H |
InChI Key |
LWNLXVXSCCLRRZ-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphonous Dichloride Derivatives
Direct Halogenation Approaches for P-C Bond Formation
The direct formation of a phosphorus-carbon bond from phosphorus trichloride (B1173362) (PCl₃) is a fundamental strategy for synthesizing phosphonous dichlorides. These methods typically involve the reaction of PCl₃ with organic electrophiles or nucleophiles, leading directly to the target RPCl₂ structure.
The alkylation of phosphorus trichloride is a direct route to obtaining alkylphosphonous dichlorides (R-PCl₂). This can be achieved through several approaches, including high-temperature reactions with alkanes and reactions with organometallic reagents.
One of the earliest methods involves the gas-phase reaction of alkanes, such as methane (B114726) or ethane, with phosphorus trichloride at high temperatures (575-600°C). orgsyn.org While this method achieves direct P-C bond formation, the conversions per pass are often moderate, though yields based on consumed PCl₃ can be high. orgsyn.org The reaction is notably catalyzed by oxygen. orgsyn.org
A more common and versatile laboratory-scale method is the reaction of phosphorus trichloride with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds. tandfonline.comresearchgate.net This approach allows for the introduction of a wide variety of alkyl and aryl groups onto the phosphorus atom. tandfonline.com For instance, methyldichlorophosphine (B1584959) can be synthesized by reacting PCl₃ with methyl Grignard reagents. The reaction is typically conducted under anhydrous conditions at low temperatures to control reactivity.
Another route involves the reaction of PCl₃ with alkyl halides like methyl iodide in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This forms a phosphonium (B103445) salt intermediate, which is then reduced, often with iron powder, to yield the desired alkylphosphonous dichloride. organicreactions.org
Interactive Table 1: Alkylation Reactions for Synthesizing Phosphonous Dichlorides
| Alkylating Agent | Co-reagent/Catalyst | Temperature (°C) | Product | Reference(s) |
|---|---|---|---|---|
| Methane (CH₄) | Oxygen (catalyst) | 575-600 | Methylthis compound (CH₃PCl₂) | orgsyn.orgbeilstein-journals.org |
| Ethane (C₂H₆) | Oxygen (catalyst) | 575-600 | Ethylthis compound (C₂H₅PCl₂) | orgsyn.org |
| Methyl Iodide (CH₃I) | AlCl₃, then Fe powder | Not specified | Methylthis compound (CH₃PCl₂) | organicreactions.org |
| Grignard Reagents (RMgX) | None | Low temperature | Alkyl/Arylthis compound (RPCl₂) | tandfonline.comresearchgate.net |
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and has been successfully adapted for the synthesis of arylphosphonous dichlorides. This electrophilic aromatic substitution involves reacting an aromatic hydrocarbon (arene) with phosphorus trichloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tandfonline.comorganic-chemistry.orgresearchgate.net
The reaction proceeds by the activation of PCl₃ by the Lewis acid, forming a more electrophilic phosphorus species that then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the reaction mixture yields the arylthis compound. researchgate.net This method is effective for a range of aromatic and heterocyclic compounds. For example, dichlorophenylphosphine (B166023) is synthesized from the reaction of benzene (B151609) and PCl₃ with an AlCl₃ catalyst. tandfonline.com
While effective, the traditional Friedel-Crafts reaction often requires stoichiometric amounts of the Lewis acid, which can complicate product purification. Research has shown that with certain highly reactive aromatic compounds, like mesitylene (B46885) or durene, the reaction can lead to the formation of secondary phosphine (B1218219) oxides as by-products after hydrolysis. researchgate.net
Interactive Table 2: Friedel-Crafts Synthesis of Arylphosphonous Dichlorides
| Aromatic Substrate | Catalyst | Product | Reference(s) |
|---|---|---|---|
| Benzene | AlCl₃ | Dichlorophenylphosphine | tandfonline.com |
| Substituted Benzenes | AlCl₃ | Para-substituted arylphosphonous dichlorides | tandfonline.com |
| Anisole | SnCl₄ or AlCl₃ | 4-Methoxyphenyl this compound | organic-chemistry.org |
| Mesitylene | AlCl₃ | Mesitylthis compound (low yield), primarily secondary phosphine oxide | researchgate.net |
Reduction-Based Syntheses of Phosphonous Dichlorides
Reduction-based strategies offer alternative pathways to phosphonous dichlorides, often starting from pentavalent phosphorus precursors. These methods involve the removal of atoms or groups from the phosphorus center to achieve the desired trivalent state.
Organophosphorus(V) halides, such as organotrichlorophosphoranes (RPCl₄), can serve as precursors to phosphonous dichlorides (RPCl₂) through reduction. One straightforward method is the thermal decomposition (pyrolysis) of these halophosphoranes. For instance, a polyfluoroalkylphosphine can be chlorinated to first form the this compound and then further chlorinated to yield the corresponding phosphorus tetrachloride (a halophosphorane). Pyrolysis of this species quantitatively regenerates the this compound along with the polyfluoroalkyl chloride. researchgate.net This process effectively constitutes a reduction at the phosphorus center.
Reductive cleavage involves breaking a bond to phosphorus while simultaneously reducing its oxidation state. A notable example is the desulfurization of phosphonothioic dichlorides (R-P(S)Cl₂). Chloromethylphosphonothioic dichloride, for example, can be desulfurized by reacting it with a trivalent phosphorus compound, such as phenylthis compound, to produce chloromethylthis compound. orgsyn.org This reaction involves the transfer of the sulfur atom from the starting material to the trivalent phosphorus reagent, resulting in the reduction of the former.
Another approach is the reductive dehalogenation of organotrichlorophosphoranes. While specific reagents for the direct conversion of RPCl₄ to RPCl₂ are part of broader reductive chemistry, the principle relies on selective removal of two chlorine atoms without affecting the P-C bond. numberanalytics.comwikipedia.org The use of various reducing agents, including metals and silanes, is a common theme in reductive cleavage reactions in organophosphorus chemistry. organic-chemistry.orgresearchgate.net
Novel and Green Synthesis Protocols
Reflecting a broader trend in chemical synthesis, recent efforts in preparing phosphonous dichlorides have focused on developing more sustainable and efficient methods. These "green" protocols aim to reduce waste, avoid harsh reagents, and improve energy efficiency. jwent.netresearchgate.net
A significant advancement in the context of the Friedel-Crafts reaction is the use of ionic liquids (ILs) as both solvent and catalyst. tandfonline.comacs.org For instance, the synthesis of dichlorophenylphosphine from PCl₃ and benzene can be performed in chloroaluminate ionic liquids like [Et₄N]Br-XAlCl₃. acs.org This approach can simplify product isolation and allow for recycling of the catalytic system, offering a greener alternative to traditional methods that use volatile organic solvents and large amounts of solid Lewis acids. acs.org
Catalyst-free synthesis in water represents another green approach. For example, certain heterocyclic compounds can be synthesized in refluxing water in a short time without the need for a catalyst, showcasing a simple, effective, and environmentally friendly method. liv.ac.uk While not a direct synthesis of this compound, this principle highlights the direction of modern synthetic chemistry.
Furthermore, the development of novel catalytic systems is a key area of research. While traditional methods for phosphine synthesis often rely on stoichiometric organometallic reagents, modern approaches are exploring catalytic P-C coupling reactions, which can offer higher efficiency and functional group tolerance. liverpool.ac.uk These catalytic methods, although often demonstrated for phosphine synthesis, lay the groundwork for future innovations in the synthesis of their this compound precursors.
Utilization of Controlled Water Liberation Methods
The direct synthesis of phosphonous dichlorides via methods explicitly defined as "controlled water liberation" is not a commonly documented approach in the reviewed literature. Synthesis of these P(III) halides typically involves reagents like phosphorus trichloride and organometallic compounds or the reduction of related species.
However, conceptually related transformations that involve the removal of oxygen-containing groups to yield the dichloride are established. For instance, a facile and convenient method allows for the conversion of primary phosphinic acids (RPO₂H₂) into phosphonous dichlorides of high purity by reacting them with phosphorus trichloride (PCl₃) researchgate.net. While not a direct dehydration, this reaction effectively removes an oxygen-bound hydroxyl group and an oxygen atom from the phosphorus center, replacing them with chlorine atoms.
Conversely, processes involving the controlled addition of water are more common for the synthesis of related phosphorus compounds. For example, the controlled hydrolysis of complexes like the methyl chloride-phosphorus trichloride-aluminum chloride (CH₃Cl·PCl₃·AlCl₃) complex can be used to produce methylphosphonyl chloride (CH₃POCl₂) google.com. This highlights that water management is critical in phosphorus chemistry, though typically as a reactant for hydrolysis rather than a liberated byproduct in the synthesis of phosphonous dichlorides.
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods has been crucial for the application of phosphorus compounds in asymmetric catalysis. The synthesis of optically active phosphonous dichlorides serves as a key step in creating chiral phosphine ligands.
A significant breakthrough was the synthesis of (1S,2S)-Cyclopentane-1,2-diyl-bis(this compound), the first example of an optically active bis(this compound) researchgate.net. This was achieved by treating the corresponding primary diphosphine, (1S,2S)-C₅H₈(PH₂)₂, with bis(trichloromethyl) carbonate researchgate.net. This versatile chiral reagent can then be converted into a variety of other chiral derivatives by reaction with nucleophiles researchgate.net.
Similarly, a broad range of atropisomeric biphenyl (B1667301) diphosphines have been synthesized from optically active bis(phosphonous dichlorides) as key intermediates iupac.orgmendeley.com. These chiral ligands have demonstrated significant utility in the enantioselective hydrogenation of various prochiral substrates iupac.org. The stereoselectivity of reactions involving phosphonous dichlorides can also be influenced by the steric bulk of groups attached to the phosphorus atom researchgate.net. Furthermore, the reaction of benzynezirconocene with alkynylphosphines followed by the addition of dichlorophosphines allows for the stereoselective synthesis of 2-phosphinophospholes rsc.org.
Table 1: Examples of Stereoselective Synthesis of this compound Derivatives
| Chiral Precursor/Reagent | Resulting Chiral Derivative | Significance | Reference |
|---|---|---|---|
| (1S,2S)-Cyclopentane-1,2-diyl-bis(primary phosphine) | (1S,2S)-Cyclopentane-1,2-diyl-bis(this compound) | First optically active bis(this compound) synthesized. | researchgate.net |
| Optically active 6,6'-dimethoxybiphenyl-2,2'-diyl precursors | Atropisomeric biphenyl bis(phosphonous dichlorides) | Intermediates for a wide variety of chiral diphosphine ligands for asymmetric hydrogenation. | iupac.org |
| Benzynezirconocene and alkynylphosphines | 2-Phosphinophospholes (via dichlorophosphine addition) | Demonstrates stereoselective formation of complex phosphine architectures. | rsc.org |
Synthesis of Sterically Hindered Phosphonous Dichlorides
Introducing sterically demanding substituents onto a this compound can enforce specific conformations, enhance stability, and influence the reactivity of the resulting derivatives. These bulky compounds are often stable and can be handled in the air at room temperature, making them valuable starting materials for studying low-coordinate organophosphorus compounds mdpi.com.
A prominent example is the synthesis of (2,4,6-tri-t-butylphenyl)this compound, which utilizes the extremely bulky 2,4,6-tri-t-butylphenyl (Mes*) group to confer significant steric protection mdpi.com. The synthesis involves the reaction of the corresponding Grignard reagent or organolithium species with phosphorus trichloride. Similarly, phosphonous dichlorides with other bulky groups, such as branched primary, secondary, or tertiary alkyl groups, can be prepared from the reaction of phosphorus trichloride with the appropriate alkylmagnesium chlorides in ether researchgate.net. These sterically protected molecules are precursors to other novel structures, such as stable diphosphenes mdpi.com.
Table 2: Synthesis of Sterically Hindered Phosphonous Dichlorides
| Steric Group | Synthetic Method | Precursor | Reference |
|---|---|---|---|
| 2,4,6-tri-t-butylphenyl (Mes*) | Reaction with PCl₃ | 2,4,6-tri-t-butylphenylmagnesium bromide or the corresponding organolithium reagent | mdpi.com |
| Branched alkyl groups (e.g., t-butyl) | Reaction with PCl₃ | Alkylmagnesium chloride (Grignard reagent) | researchgate.net |
Preparation of Functionalized Phosphonous Dichlorides
The synthesis of phosphonous dichlorides bearing additional functional groups opens pathways to a vast range of tailored organophosphorus compounds with specific chemical or physical properties. These functionalities can be used for subsequent reactions, to tune solubility, or to act as ligands for metal catalysis.
Methods have been developed for synthesizing phosphonous dichlorides with a variety of functional groups:
Aryl Groups : Arylphosphonous dichlorides can be prepared through the reduction of diazonium fluoroborate-phosphorus trichloride adducts with magnesium. This method provides access to structures that may be unobtainable through other routes researchgate.net.
Fluoroalkyl Groups : Polyfluoroalkylphosphines can be reacted with chlorine to quantitatively yield the corresponding polyfluoroalkylthis compound researchgate.net.
Furan-Containing Groups : A convenient synthesis for functionalized furan-containing phosphonous acids has been developed through the radical addition of bis(trimethylsiloxy)phosphine to 2-vinylfuran, with the this compound being a related intermediate researchgate.net.
Phosphino-ethyl Groups : Radical addition of bis(trimethylsiloxy)phosphine to vinylphosphines can produce 2-phosphino-substituted ethylphosphonites, which can be subsequently functionalized to afford phosphonous acid derivatives researchgate.net.
Table 3: Examples of Functionalized Phosphonous Dichlorides and Their Synthesis
| Functional Group | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Aryl (various substitutions) | Reduction of ArN₂BF₄-PCl₃ adducts with Mg | Provides access to otherwise unobtainable arylphosphonous dichlorides. | researchgate.net |
| Polyfluoroalkyl | Chlorination of a polyfluoroalkylphosphine | Quantitative yield of the target dichloride. | researchgate.net |
| Furan-containing alkyl groups | Radical addition of bis(trimethylsiloxy)phosphine to vinylfuran | Leads to functionalized phosphonites, related to phosphonous dichlorides. | researchgate.net |
| 2-Diphenylphosphinoethyl | Radical addition of bis(trimethylsiloxy)phosphine to diphenyl(vinyl)phosphine | Creates bifunctional phosphorus compounds. | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of Phosphonous Dichlorides
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in phosphonous dichlorides possesses a lone pair of electrons and is bonded to two electronegative chlorine atoms, rendering it highly susceptible to attack by nucleophiles. The substitution of the chlorine atoms is a stepwise process, allowing for the sequential introduction of different nucleophilic groups. The mechanism of these reactions can proceed through different pathways, including a bimolecular nucleophilic substitution (Sₙ2@P) type mechanism. This process typically involves the formation of a transient pentacoordinate intermediate or transition state.
Phosphonous dichlorides react readily with alcohols and phenols to form phosphonous esters, known as phosphonites [P(OR)₂], and intermediate phosphonodichloridites [RP(OR)Cl]. The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic phosphorus atom, with the subsequent elimination of hydrogen chloride (HCl). Typically, a base such as a tertiary amine (e.g., triethylamine) or pyridine is used to scavenge the HCl produced, driving the reaction to completion.
The reaction can be controlled stoichiometrically to achieve either mono- or disubstitution. The addition of one equivalent of alcohol yields the corresponding phosphonochloridite ester, while the addition of two equivalents, or an excess of the alcohol, leads to the formation of the diester. The reaction conditions are generally mild, often conducted at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction.
The general reaction is as follows:
Monosubstitution: RPCl₂ + R'OH + Base → RP(OR')Cl + Base·HCl
Disubstitution: RPCl₂ + 2 R'OH + 2 Base → RP(OR')₂ + 2 Base·HCl
Phenols react similarly to aliphatic alcohols, though they are generally less nucleophilic, sometimes requiring slightly elevated temperatures (e.g., 50-90°C) or the use of a catalyst to facilitate the reaction. researchgate.net
| Nucleophile | Phosphonous Dichloride | Base/Catalyst | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Ethanol (2 eq.) | Methylthis compound | Triethylamine | Diethyl Ether | 0 to 25 | Diethyl methylphosphonite | >85 |
| Phenol (2 eq.) | Phenylthis compound | Pyridine | Toluene | 25 to 80 | Diphenyl phenylphosphonite | >90 |
| Methanol (1 eq.) | Ethylthis compound | Triethylamine | Tetrahydrofuran | 0 | Methyl ethylphosphonochloridite | High |
| 2,4-Di-tert-butylphenol | Phosphorus trichloride (B1173362) | None | Xylene | 50 to 90 | Aryl phosphorodichloridite | Not specified |
Table 1: Representative Conditions for the Formation of Phosphonous Esters.
The reaction of phosphonous dichlorides with primary or secondary amines provides a direct route to phosphonous amides (phosphonamidites). Similar to the reaction with alcohols, the nucleophilic nitrogen atom of the amine attacks the phosphorus center, displacing a chloride ion. The reaction is also typically carried out in the presence of a base to neutralize the resulting HCl, often using an excess of the reactant amine itself or a non-nucleophilic tertiary amine.
This reaction is fundamental in the synthesis of P-chiral ligands and other specialized organophosphorus compounds. The stepwise nature of the substitution allows for the synthesis of mixed-substituent compounds, such as phosphonamidous chlorides [RP(NR'₂)Cl], by carefully controlling the stoichiometry.
A specific example is the reaction of dichlorophenylphosphine (B166023) with dicyclohexylamine in the presence of triethylamine, which yields N,N-dicyclohexyl-P-phenylphosphonamidous chloride. thieme-connect.com Further reaction with another nucleophile can lead to mixed P(III) compounds. The mechanism involves a nucleophilic addition-elimination pathway. nih.govgoogle.com
| Nucleophile | This compound | Base | Solvent | Conditions | Product | Yield (%) |
| Dicyclohexylamine (1 eq.) | Dichlorophenylphosphine | Triethylamine | Not Specified | Reflux, 6h | N,N-Dicyclohexyl-P-phenylphosphonamidous chloride | 85 |
| Diethylamine (2 eq.) | Methylthis compound | Diethylamine | Hexane | 0°C to RT | N,N,N',N'-Tetraethyl-P-methylphosphonous diamide | >90 |
| Aniline (2 eq.) | Phenylthis compound | Pyridine | Benzene (B151609) | 25°C | N,N',P-Triphenylphosphonous diamide | 75-85 |
| Ammonia (excess) | Ethylthis compound | Ammonia | Diethyl Ether | -10°C | P-Ethylphosphonous diamide | High |
Table 2: Synthesis of Phosphonous Amides from Phosphonous Dichlorides.
Phosphonous dichlorides react with thiols (mercaptans) to form phosphonothioites [RP(SR')₂], which are the sulfur analogs of phosphonites. The reaction mechanism is analogous to that with alcohols and amines, involving nucleophilic attack by the highly nucleophilic sulfur atom on the phosphorus center. wikipedia.org An auxiliary base is required to scavenge the HCl byproduct. acs.org Alternatively, the reaction can be performed with the pre-formed alkali metal salt of the thiol (a thiolate), which proceeds smoothly with the formation of a salt byproduct (e.g., NaCl). acs.org
This method provides a straightforward and high-yielding route to compounds containing P-S bonds, which are important intermediates in various synthetic applications.
The general reaction is: RPCl₂ + 2 R'SH + 2 Base → RP(SR')₂ + 2 Base·HCl or RPCl₂ + 2 R'SNa → RP(SR')₂ + 2 NaCl
| Nucleophile | This compound | Base/Reagent | Solvent | Conditions | Product | Yield (%) |
| Ethanethiol | Phenylthis compound | Triethylamine | Toluene | 0°C to RT | Diethyl phenylphosphonothioite | >95 |
| Sodium thiophenoxide | Methylthis compound | N/A | THF | RT, 4h | Diphenyl methylphosphonothioite | 98 |
| 1-Propanethiol | Ethylthis compound | Pyridine | Dichloromethane | 0°C, 2h | Dipropyl ethylphosphonothioite | >90 |
| Benzyl mercaptan | Phenylthis compound | Triethylamine | Acetonitrile | RT, 3h | Dibenzyl phenylphosphonothioite | 94 |
Table 3: Examples of Phosphonothioite Synthesis.
Oxidative Transformations of Phosphonous Dichlorides
The trivalent phosphorus center in phosphonous dichlorides is readily oxidized to the pentavalent state, a key transformation that provides access to a wide range of P(V) compounds. This oxidation is often thermodynamically favorable due to the formation of a strong phosphoryl (P=O) bond.
The most direct oxidative transformation is the conversion of a this compound (RPCl₂) to the corresponding phosphonyl dichloride [RP(O)Cl₂]. This can be achieved using various oxidizing agents.
Common methods include:
Oxygenation: Direct reaction with molecular oxygen (or air) can oxidize phosphonous dichlorides. This reaction can be carried out by bubbling oxygen through the neat liquid or a solution of the this compound. acs.org The reaction is often performed at moderate temperatures (e.g., -10°C to 60°C) and can be highly selective, leaving other functionalities, such as unreacted phosphorus trichloride, untouched. acs.org
Reaction with Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) is an effective reagent for converting phosphonous dichlorides to phosphonyl dichlorides in high yields. nih.gov The reaction typically proceeds smoothly under mild conditions.
This transformation is a cornerstone in the synthesis of phosphonic acids (via subsequent hydrolysis), phosphonate (B1237965) esters, and other P(V) derivatives.
| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) |
| Methylthis compound | Oxygen (O₂) | None (neat) | -10°C to 60°C | Methylphosphonyl dichloride | High |
| Phenylthis compound | Sulfuryl Chloride (SO₂Cl₂) | Benzene | -3 to 0°C | Phenylphosphonyl dichloride | High |
| Ethyldichlorophosphine | Oxygen (O₂) | Toluene | 20°C | Ethylphosphonyl dichloride | >90 |
| Dichlorophenylphosphine | Sulfuryl Chloride (SO₂Cl₂) | Carbon Tetrachloride | RT | Phenylphosphonyl dichloride | 95 |
Table 4: Oxidation of Phosphonous Dichlorides to Phosphonyl Dichlorides.
While the formation of the P=O bond is highly favorable, controlled oxidation pathways allow for the synthesis of other P(V) species or can proceed under exceptionally mild conditions. The choice of a specific oxidant can influence the reaction's selectivity and compatibility with other functional groups.
Mild and Selective Oxidants: Reagents have been developed for the mild and efficient oxidation of P(III) compounds. For instance, dimethyl selenoxide has been shown to be an excellent oxidizing agent that converts trivalent phosphorus compounds to their phosphoryl analogues under very mild conditions, often with specific stereochemical outcomes (inversion or retention of configuration depending on the substrate structure). Another highly efficient reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which can oxidize a variety of P(III) compounds, including those with alkyl, aryl, and alkoxy substituents, to the corresponding P(V) oxides in minutes with yields up to 99%. researchgate.net
These controlled methods are particularly valuable when dealing with sensitive substrates where harsh conditions or more aggressive oxidants could lead to undesired side reactions or degradation. The development of such pathways avoids over-oxidation and enhances the synthetic utility of phosphonous dichlorides as precursors to complex molecules.
Halogen Exchange and Derivatization Reactions
The two P-Cl bonds in phosphonous dichlorides are highly susceptible to nucleophilic substitution, providing a straightforward pathway for a variety of derivatization reactions. One of the most common transformations is halogen exchange, where the chloride ligands are replaced by other halides (F, Br, I) or pseudohalides. This is typically achieved by treating the this compound with an appropriate salt of the desired anion.
Derivatization through substitution of the chlorine atoms is a cornerstone of this compound chemistry. Reactions with alcohols or phenols in the presence of a base to neutralize the HCl byproduct yield phosphonodichloridites (ROP(Cl)R') and subsequently phosphonites (P(OR)₂R'). Similarly, reaction with primary or secondary amines leads to the formation of phosphonous diamides [R'P(NR₂)₂]. These reactions significantly expand the range of accessible organophosphorus compounds.
The reaction with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), is a powerful method for forming new P-C bonds. Stepwise substitution of the chlorine atoms allows for the synthesis of unsymmetrical phosphines. For example, reacting a this compound with one equivalent of a Grignard reagent can yield a phosphinous chloride (R'P(Cl)R), which can then be reacted with a different Grignard reagent to produce a tertiary phosphine (B1218219) with three different organic substituents. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of mixtures of products.
| Reactant | Product Type | General Equation |
| Alcohols/Phenols (R'OH) | Phosphonites | RPCl₂ + 2 R'OH → RP(OR')₂ + 2 HCl |
| Amines (R'₂NH) | Phosphonous Diamides | RPCl₂ + 4 R'₂NH → RP(NR'₂)₂ + 2 [R'₂NH₂]Cl |
| Grignard Reagents (R'MgX) | Tertiary Phosphines | RPCl₂ + 2 R'MgX → RPR'₂ + 2 MgXCl |
Addition Reactions Across Unsaturated Bonds
Phosphonous dichlorides and their derivatives can participate in addition reactions with compounds containing double or triple bonds, such as alkenes and alkynes. These reactions can proceed through various mechanisms, including cycloadditions and electrophilic or nucleophilic additions, leading to the formation of new cyclic or acyclic organophosphorus compounds.
Cycloaddition Reactions
Phosphonous dichlorides can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes. In these reactions, the P=C or P=P double bond equivalent of a transient phosphinidene (B88843) (RP) or phosphene (RP=CR₂) species, often generated in situ, reacts with a diene to form a six-membered phosphorus-containing ring. The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on both the diene and the phosphorus compound. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. chemistrysteps.comwikipedia.orglibretexts.orgyoutube.com
[n+1+1] cycloadditions have also been reported, where two moles of a this compound react with a diphosphane in the presence of a Lewis acid like SnCl₂ to form a cyclic dication with four linked phosphorus atoms. nih.govnih.gov Furthermore, [3+2] cycloadditions involving phosphorus-containing 1,3-dipoles derived from phosphonous dichlorides can be used to synthesize five-membered heterocyclic rings.
Electrophilic and Nucleophilic Additions
The phosphorus atom in phosphonous dichlorides is electrophilic and can be attacked by the π-electrons of an alkene or alkyne. This electrophilic addition is typically initiated by a Lewis acid catalyst that enhances the electrophilicity of the phosphorus center. The reaction proceeds through a carbocationic intermediate, which is then trapped by a chloride ion or another nucleophile present in the reaction mixture. The regioselectivity of this addition often follows Markovnikov's rule, with the phosphorus atom adding to the less substituted carbon of the double or triple bond. For instance, the reaction with a styrene (B11656) derivative can lead to the formation of a phosphine with the phosphorus atom attached to the benzylic carbon, driven by the stability of the resulting benzylic carbocation. youtube.com
Conversely, derivatives of phosphonous dichlorides, where the chlorine atoms have been replaced by less electronegative groups, can exhibit nucleophilic character at the phosphorus atom. These nucleophilic phosphorus compounds can add to electron-deficient (activated) alkenes and alkynes, such as those bearing carbonyl or cyano groups, in a Michael-type addition. This reaction is often catalyzed by a base, which enhances the nucleophilicity of the phosphorus species. The reaction of phosphines with activated alkynes, for example, proceeds via a nucleophilic attack of the phosphorus on the alkyne, forming a zwitterionic intermediate that can then be protonated or undergo further reactions. nsf.govbham.ac.uk
Complexation Chemistry with Transition Metals
Phosphonous dichlorides and their derivatives are important ligands in coordination chemistry. The phosphorus atom possesses a lone pair of electrons that can be donated to a transition metal center, forming a coordinate covalent bond. The electronic and steric properties of these ligands can be readily tuned by varying the organic substituent (R), which in turn influences the properties and reactivity of the resulting metal complexes.
Ligand Design and Coordination Modes
Phosphonous dichlorides themselves can act as ligands, coordinating to transition metals through the phosphorus atom. However, they are more commonly used as precursors for the synthesis of a wide variety of phosphine ligands. By replacing the chlorine atoms with other functional groups, ligands with tailored electronic and steric properties can be designed. For example, the synthesis of bidentate phosphine ligands, which can chelate to a metal center to form a stable ring structure, often starts from precursors like 1,2-bis(dichlorophosphino)ethane. wikipedia.orgwikipedia.org This precursor allows for the introduction of various organic groups to create a library of diphosphine ligands with different bite angles and steric bulk. nih.govumn.edu
The coordination mode of these ligands depends on their structure. Monodentate phosphine ligands derived from phosphonous dichlorides bind to a single metal center. Bidentate ligands can chelate to a single metal center or bridge two metal centers, depending on the length and flexibility of the linker between the two phosphorus atoms. The coordination geometry around the metal center is also influenced by the steric bulk of the substituents on the phosphorus atoms.
| Ligand Type | Description | Example Precursor |
| Monodentate | Binds to a single metal center. | R-PCl₂ |
| Bidentate (Chelating) | Two phosphorus atoms bind to a single metal center. | 1,2-Bis(dichlorophosphino)ethane |
| Bidentate (Bridging) | Two phosphorus atoms bind to two different metal centers. | Long-chain bis(dichlorophosphino)alkanes |
Catalytic Implications of this compound Ligands
Transition metal complexes containing ligands derived from phosphonous dichlorides are widely used as catalysts in a variety of organic transformations. The ligands play a crucial role in modulating the activity, selectivity, and stability of the catalyst.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes with phosphine ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties of the phosphine ligand, which can be fine-tuned starting from this compound precursors, influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Bulky and electron-rich phosphine ligands often lead to highly active catalysts. nih.govrsc.orgsigmaaldrich.comnih.gov
Rhodium-Catalyzed Hydroformylation: In the hydroformylation of alkenes to aldehydes, rhodium complexes with phosphine or phosphite (B83602) ligands are commonly employed. The choice of ligand influences both the regioselectivity (linear vs. branched aldehyde) and the rate of the reaction. Ligands derived from phosphonous dichlorides allow for systematic variation of steric and electronic parameters to optimize the catalytic performance for specific substrates. acs.orgresearchgate.netrsc.org
Applications in Advanced Organic and Inorganic Synthesis
Precursors for Phosphonic and Phosphinic Acids
Phosphonous dichlorides are key starting materials for the synthesis of phosphinic and phosphonic acids. The straightforward hydrolysis of an alkyl or aryl phosphonous dichloride (RPCl₂) leads to the formation of a phosphinic acid, which is also known as a phosphonous acid. d-nb.inforesearchgate.net This reaction provides a direct pathway to monosubstituted phosphinic acids.
These phosphinic acids can then serve as precursors for phosphonic acids through an oxidation step. d-nb.inforesearchgate.net Various oxidizing agents can be employed for this transformation, including mercury(II) chloride, bromine water, or dimethyl sulfoxide (DMSO) with a catalytic amount of iodide. d-nb.infonih.gov For example, dichlorophenylphosphine (B166023) can be hydrolyzed to phenylphosphinic acid, which is subsequently oxidized to phenylphosphonic acid. nih.gov This two-step sequence, starting from a this compound, represents a fundamental method for accessing these important classes of organophosphorus acids. researchgate.netnih.gov
Table 1: Synthesis of Phosphinic and Phosphonic Acids from this compound
| Starting Material | Reaction | Intermediate Product | Reaction | Final Product |
|---|---|---|---|---|
| This compound (RPCl₂) | Hydrolysis | Phosphinic acid (RPH(O)OH) | Oxidation | Phosphonic acid (RP(O)(OH)₂) |
Reagents for Carbon-Phosphorus Bond Formation
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, and phosphonous dichlorides are pivotal reagents in this context. The reactivity of the P-Cl bonds allows for nucleophilic substitution by carbon-centered nucleophiles, establishing a direct link between a carbon framework and a phosphorus atom.
The Michaelis-Becker reaction typically involves the reaction of a sodium salt of a dialkyl phosphite (B83602) with an alkyl halide. acs.org Phosphonous dichlorides can be converted into the required H-phosphinate precursors through controlled hydrolysis and esterification. The resulting H-phosphinate can be deprotonated with a strong base, such as sodium hydride, to generate the nucleophile that subsequently attacks an alkyl halide to form the C-P bond. acs.orgresearchgate.net Both the Michaelis-Arbuzov and Michaelis-Becker pathways highlight the role of phosphonous dichlorides as foundational starting materials that are transformed into the reactive species needed for these classic C-P bond-forming reactions. acs.org
Beyond the Michaelis-Arbuzov and Michaelis-Becker type reactions, phosphonous dichlorides are widely used in C-P coupling reactions with organometallic reagents. The reaction of a this compound (RPCl₂) with Grignard reagents (R'MgX) or organolithium compounds (R'Li) is a versatile and common method for synthesizing phosphines. liv.ac.uk Depending on the stoichiometry, this approach can be used to create secondary phosphines (RPHR') or, more commonly, tertiary phosphines (RPR'₂). This methodology is fundamental in the synthesis of phosphine (B1218219) ligands, allowing for the introduction of a wide variety of alkyl and aryl groups onto the phosphorus center. nih.gov The high reactivity of organolithium and Grignard reagents can sometimes lead to multiple alkylations; however, the use of less nucleophilic organozinc reagents can offer greater selectivity, preventing unwanted side reactions. chemistryviews.org
Synthesis of Phosphine Ligands for Catalysis
Phosphines are a critical class of ligands in homogeneous catalysis, and phosphonous dichlorides are indispensable precursors for their synthesis. liv.ac.uknih.gov The ability to react phosphonous dichlorides with two equivalents of an organometallic reagent (e.g., R'Li or R'MgBr) provides a direct route to tertiary phosphines of the type RPR'₂. liv.ac.uk This synthetic strategy allows for systematic variation of the R and R' groups, enabling the fine-tuning of both the steric and electronic properties of the resulting phosphine ligand. tcichemicals.com The bulkiness and electron-donating capability of a phosphine ligand are crucial factors that influence the activity, selectivity, and stability of the metal catalyst it coordinates to. tcichemicals.com Consequently, the use of phosphonous dichlorides as building blocks is central to the development of new and efficient catalytic systems for a wide range of chemical transformations.
The principles of green chemistry have driven the development of recyclable catalytic systems, and phosphonous dichlorides are valuable in the synthesis of immobilized or supported phosphine ligands. By incorporating a functional handle into the backbone of the this compound (the 'R' group) or by using a this compound where the R group is already part of a larger support structure, ligands can be anchored to solid supports like polymers or silica. rsc.orgresearchgate.net For example, a this compound attached to a polystyrene or polyethylene glycol (PEG) backbone can be synthesized. Subsequent reaction of the -PCl₂ moiety with organometallic reagents yields a polymer-supported phosphine ligand. researchgate.net These immobilized ligands can be used in catalytic reactions and then easily separated from the reaction mixture by filtration, allowing for the recovery and reuse of the catalyst. This approach simplifies product purification and reduces waste, addressing key challenges in catalysis. rsc.orgresearchgate.net
Table 2: C-P Bond Formation and Ligand Synthesis Using this compound
| Reaction Type | Reagents | Intermediate/Product | Application |
|---|
Generation of Low-Coordinate Phosphorus Species
Phosphonous dichlorides are precursors for generating highly reactive, low-coordinate phosphorus species, such as phosphinidenes and phosphenium cations, which are of significant interest in fundamental and synthetic chemistry.
Phosphinidenes (R–P̈) are phosphorus analogs of carbenes and are typically transient intermediates. They can be generated from phosphonous dichlorides through reductive dechlorination. For instance, the reaction of phenylthis compound with magnesium can produce an intermediate with phosphinidene-like reactivity. rsc.org These species can be trapped by various reagents, leading to new organophosphorus compounds. rsc.orgwikipedia.org
Phosphenium cations ([R-P-R']⁺) are two-coordinate phosphorus cations that are isoelectronic with carbenes. They are typically highly electrophilic and can be generated from phosphonous dichlorides by halide abstraction. d-nb.info Treating a this compound (RPCl₂) with a strong Lewis acid, such as aluminum chloride (AlCl₃), can abstract a chloride anion to form a highly reactive chlorophosphenium cation ([RPCl]⁺). researchgate.net These cationic species are valuable in coordination chemistry and can react with a range of nucleophiles to form novel phosphorus-containing compounds. d-nb.inforesearchgate.net
Intermediate in the Synthesis of Specialty Organophosphorus Compounds
This compound is a precursor in the synthesis of various specialty chemicals due to the reactive nature of its P-Cl bonds. This reactivity allows for the formation of compounds with specific, desirable properties for various applications.
This compound is a key component in the production of organophosphorus flame retardants. nih.govwikipedia.org These flame retardants are valued as halogen-free alternatives for a variety of polymers. nih.gov The mechanism of action for phosphorus-based flame retardants can occur in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, through flame inhibition. nih.govnih.gov
The synthesis of these flame retardants often involves the reaction of this compound with other chemicals to create compounds that can be incorporated into materials like plastics and textiles to improve their fire safety. nih.gov For example, it can be a precursor in the synthesis of phosphonates and phosphinates, which are known for their flame retardant properties. frontiersin.org Research has focused on developing organophosphorus flame retardants with high thermal stability for use in polymers that are processed at high temperatures, such as polyesters and polyamides. nih.gov
Examples of Synthesized Organophosphorus Flame Retardants
| Precursor | Reactant | Resulting Compound Type | Application |
| tert-butyl phosphonic dichloride | Neopentyl glycol | Additive for polymer resins | Polyphenylene ether |
| Methyl phosphoryl dichloride | 2-aminobenzothiazole | Synergistic flame retardant | Flexible polyurethane foam researchgate.net |
| Phenyl phosphoryl dichloride | 2-aminobenzothiazole | Synergistic flame retardant | Flexible polyurethane foam researchgate.net |
| Phenyl dichlorophosphate | 2-aminobenzothiazole | Synergistic flame retardant | Flexible polyurethane foam researchgate.net |
This compound and its derivatives are important intermediates in the synthesis of various agricultural chemicals, including pesticides and herbicides. wikipedia.orggoogle.commyskinrecipes.com For instance, methyldichlorophosphine (B1584959), a related compound, is a precursor to the herbicide glufosinate. wikipedia.org The reactivity of the phosphorus center allows for the creation of organophosphorus compounds with specific biological activities. While phosphonates have been used as fungicides, particularly against Oomycetes, their use in agriculture is subject to legislative restrictions in some regions. nih.gov
In the field of materials science, this compound is a valuable precursor for synthesizing phosphine ligands, which are crucial in organometallic chemistry and homogeneous catalysis. nih.govliv.ac.uk These ligands are used in a variety of catalytic processes. The synthesis of phosphines often involves the reaction of halophosphines like this compound with organometallic reagents. liv.ac.uk
Furthermore, this compound is used in the creation of phosphorus-containing polymers. These polymers can exhibit unique properties, such as flame retardancy. For example, polyphosphonates synthesized from phenylphosphonic dichloride have been investigated for their potential application as flame retardants. scholars.direct The incorporation of phosphorus into polymer backbones can enhance their thermal stability and fire resistance.
Advanced Spectroscopic and Computational Characterization of Phosphonous Dichlorides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphonous dichlorides, offering detailed information about the phosphorus atom and the surrounding organic substituent.
Phosphorus-31 (³¹P) NMR spectroscopy is highly effective for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of ³¹P, which typically results in sharp, easily interpretable signals. For phosphonous dichlorides, the ³¹P nucleus is in a trivalent state (P(III)), which causes its resonance to appear in a characteristic downfield region of the spectrum.
The chemical shift (δ) is highly sensitive to the nature of the organic group (R) attached to the phosphorus atom. Electron-donating alkyl groups and electron-withdrawing aryl groups exert different electronic effects on the phosphorus nucleus, leading to distinct chemical shifts. For instance, methylphosphonous dichloride exhibits a resonance significantly downfield compared to phenylthis compound, reflecting the different electronic environments.
Table 5.1: Representative ³¹P NMR Chemical Shifts for Phosphonous Dichlorides
| Compound Name | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |
|---|---|---|---|
| Methylthis compound | CH₃PCl₂ | - | ~191.0 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
While ³¹P NMR probes the phosphorus center directly, ¹H and ¹³C NMR spectroscopy provide essential information about the structure and connectivity of the organic (R) group. A key feature in both ¹H and ¹³C spectra of these compounds is the observation of coupling between the phosphorus nucleus and the adjacent proton and carbon nuclei (J-coupling).
In the ¹H NMR spectrum of methylthis compound (CH₃PCl₂), the methyl protons appear as a doublet due to coupling with the ³¹P nucleus. The magnitude of this two-bond coupling constant (²JP-H) provides structural confirmation. Similarly, in the ¹³C NMR spectrum, the methyl carbon also appears as a doublet with a larger one-bond coupling constant (¹JP-C). For phenylthis compound (C₆H₅PCl₂), the aromatic protons and carbons exhibit complex splitting patterns due to both P-H/P-C and H-H couplings, providing a detailed fingerprint of the phenyl ring's substitution.
Table 5.2: Typical ¹H and ¹³C NMR Parameters for Simple Phosphonous Dichlorides
| Compound | Nucleus | Signal Type | Coupling Constant |
|---|---|---|---|
| Methylthis compound | ¹H (CH₃) | Doublet | ²JP-H ≈ 16 Hz |
| ¹³C (CH₃) | Doublet | ¹JP-C ≈ 65 Hz | |
| Phenylthis compound | ¹³C (C-ipso) | Doublet | ¹JP-C ≈ 50-60 Hz |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing direct information about the functional groups and bond strengths within phosphonous dichlorides.
The vibrational spectra of phosphonous dichlorides are characterized by distinct stretching frequencies associated with the phosphorus-chlorine (P-Cl) and phosphorus-carbon (P-C) bonds. The P-Cl bonds give rise to strong absorptions in the far-infrared region of the spectrum. Typically, two distinct P-Cl stretching modes are observed: an asymmetric stretch (νas) and a symmetric stretch (νs). These bands are often found in the 450–550 cm⁻¹ range and are highly characteristic.
The P-C stretching vibration provides direct evidence for the carbon-phosphorus bond and its frequency depends on the nature of the alkyl or aryl group. For alkylphosphonous dichlorides, the P-C stretch is typically observed in the 650–800 cm⁻¹ region. These assignments are often confirmed through normal coordinate analysis and comparison with closely related molecules, such as ethyldichlorophosphine.
Table 5.3: Characteristic Vibrational Frequencies for Alkylphosphonous Dichlorides
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| ν(P-C) | Phosphorus-Carbon Stretch | 650 - 800 |
| νas(P-Cl) | Asymmetric P-Cl Stretch | 490 - 520 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of phosphonous dichlorides and to gain structural information through the analysis of their fragmentation patterns. Under electron ionization (EI), these molecules readily form a molecular ion (M⁺˙), whose mass confirms the elemental composition.
The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. The M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks appear in an approximate ratio of 9:6:1, which is a definitive signature for a species containing two chlorine atoms.
Common fragmentation pathways involve the cleavage of the P-Cl and P-C bonds. The loss of a chlorine radical (•Cl) is a frequent initial fragmentation step, leading to a prominent [M-Cl]⁺ ion. Subsequent fragmentation can involve the loss of the second chlorine atom or the organic R group. For example, the mass spectrum of methylthis compound shows a molecular ion at m/z 116 and significant fragments corresponding to the loss of Cl (m/z 81) and the methyl group.
Table 5.4: Key Mass Spectrometry Fragments for Methylthis compound (CH₃PCl₂)
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 116 | [CH₃PCl₂]⁺˙ | Molecular Ion |
| 81 | [CH₃PCl]⁺ | Loss of one Chlorine atom |
X-ray Diffraction and Electron Diffraction Studies for Solid-State and Gas-Phase Structures
While NMR and vibrational spectroscopy provide information about connectivity and bonding, diffraction techniques aim to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles.
X-ray diffraction is the definitive method for determining molecular structure in the solid state. However, its application to simple phosphonous dichlorides is limited as many of them are reactive liquids at room temperature, which makes the growth of high-quality single crystals challenging. For more complex, solid this compound derivatives, X-ray crystallography can provide unambiguous structural data.
Gas-phase electron diffraction (GED) is a powerful alternative for determining the molecular structure of volatile compounds. This technique analyzes the scattering pattern of an electron beam as it passes through a vapor of the substance. For small molecules like methylthis compound, GED can yield highly accurate measurements of bond lengths (r) and bond angles (∠) in the gas phase, free from intermolecular interactions present in the solid state. Studies on related compounds, such as aminophosphines, have successfully used GED to determine key structural parameters like P-N, P-F, and P-Cl bond lengths.
In the absence of direct experimental diffraction data for simple phosphonous dichlorides, computational methods such as Density Functional Theory (DFT) have become crucial. These ab initio calculations can predict the lowest energy conformation and provide highly accurate geometric parameters that are in excellent agreement with experimental data where available. Computational studies can reliably predict P-C and P-Cl bond lengths as well as the critical Cl-P-Cl and C-P-Cl bond angles, offering a detailed structural picture.
Table 5.5: List of Mentioned Compounds
| Compound Name |
|---|
| Methylthis compound |
| Phenylthis compound |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry have become indispensable tools for the in-depth characterization of molecules like phosphonous dichlorides. These approaches complement experimental data by providing detailed insights into molecular structure, electronic properties, and reactivity at the atomic level. Computational methods allow for the study of transient species and reaction pathways that may be difficult or impossible to observe experimentally. By simulating molecular behavior, researchers can predict properties, understand reaction mechanisms, and guide the design of new synthetic routes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it feasible for even large systems. mpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, which simplifies the calculation significantly. mpg.de The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mpg.de
In the context of phosphonous dichlorides, DFT calculations are employed to predict a variety of properties crucial for understanding their chemical behavior. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, DFT is used to analyze the distribution of electron density and calculate partial atomic charges through methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA). imist.ma This information helps identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents. imist.manih.gov For instance, in reactions involving organophosphorus compounds, DFT has been used to study the regioselectivity of nucleophilic attacks by identifying the most reactive sites based on calculated atomic charges. researchgate.netimist.ma The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results. researchgate.netimist.ma
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy unoccupied orbital; relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| NPA Charge on Phosphorus (P) | +0.65 e | Suggests a significant electrophilic character at the phosphorus atom, making it susceptible to nucleophilic attack. imist.ma |
| NPA Charge on Chlorine (Cl) | -0.30 e | Indicates the electronegative nature of the chlorine atoms. imist.ma |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with solvent molecules. This method is particularly valuable for understanding the dynamic processes that govern the properties of materials in liquid or solution phases.
While specific MD simulation studies focused solely on simple phosphonous dichlorides are not extensively documented in the literature, the methodology is widely applied to more complex systems containing organophosphorus moieties. For example, MD simulations are used to study phosphorylated proteins, where the phosphate (B84403) groups play a critical role in biological function, and to investigate the behavior of polymers used for drug delivery. mdpi.comnih.gov These studies often employ force fields like Amber or CHARMM to define the potential energy of the system. mdpi.com
Applying this technique to phosphonous dichlorides could yield significant insights. MD simulations could be used to:
Study Solvation: Model the interactions between this compound molecules and various solvents to understand solubility and the structure of the solvation shell.
Analyze Intermolecular Interactions: Simulate the behavior of this compound in the liquid state to investigate aggregation, local ordering, and bulk properties like density and viscosity.
Probe Interfacial Behavior: Investigate the interaction of this compound with surfaces or interfaces, which is relevant for applications in materials science and catalysis.
| Application Area | Information Gained | Simulation Parameters |
|---|---|---|
| Solvation Dynamics | Solvent shell structure, coordination numbers, diffusion coefficients. | Force Field (e.g., Amber, CHARMM), Water Model (e.g., TIP3P, TIP4P-D), NPT Ensemble. mdpi.com |
| Bulk Liquid Properties | Density, radial distribution functions, self-diffusion coefficients. | Periodic boundary conditions, long-range electrostatics (e.g., PME), thermostat/barostat. |
| Interaction with Surfaces | Adsorption energy, orientation at the interface, surface diffusion. | Surface model (e.g., graphene, silica), system setup with a defined interface. |
| Reaction Dynamics in Solution | Encounter frequencies of reactants, solvent effects on reaction barriers (using QM/MM methods). | Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) force fields. |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly those using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net These studies go beyond predicting reactivity by mapping the entire potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them. imist.ma The energy of a transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.
For reactions involving phosphonous dichlorides, quantum chemical studies can clarify complex pathways, such as nucleophilic substitution at the phosphorus center, hydrolysis, or participation in reactions like the Arbuzov or Perkow reactions. acs.org By computing the energies of all relevant species along a proposed reaction coordinate, researchers can determine the most favorable pathway. For example, a DFT study on the reaction of a phosphonate (B1237965) with a phosphinite was able to scrutinize the different possible reaction paths and use the calculated energies to account for the high regioselectivity observed experimentally. researchgate.net The presence of a single imaginary frequency in the calculated vibrational spectrum of a molecular geometry confirms that it corresponds to a true transition state. imist.ma
These computational investigations provide a molecular-level understanding of why certain products are formed over others and how catalysts influence reaction outcomes. They can also predict the stereochemical outcome of reactions involving chiral phosphonous dichlorides.
| Mechanistic Question | Computational Approach | Key Calculated Parameters |
|---|---|---|
| Reaction Pathway and Feasibility | Locating stationary points (reactants, products, intermediates) on the potential energy surface. | Reaction energies (ΔE), Gibbs free energies of reaction (ΔG). researchgate.net |
| Reaction Rate and Kinetics | Transition State (TS) search and frequency calculation. | Activation energy barriers (Ea), imaginary frequencies for TS confirmation. imist.ma |
| Regio- and Stereoselectivity | Comparison of activation barriers for competing reaction pathways. | Relative energies of different transition states. researchgate.net |
| Role of Solvent or Catalyst | Inclusion of explicit solvent molecules or a catalyst in the calculation, or use of an implicit solvent model. | Changes in activation energies and reaction profiles compared to the gas phase. |
Specific Classes and Derivatives of Phosphonous Dichlorides
Alkylphosphonous Dichlorides
Alkylphosphonous dichlorides are foundational reagents in organophosphorus chemistry, serving as precursors to a wide range of compounds, including phosphines, phosphonites, and phosphonates after oxidation. A general method for the synthesis of the more volatile alkylphosphonous dichlorides involves the formation of an aluminum chloride-phosphorus trichloride-alkyl chloride complex, which is subsequently reduced. semanticscholar.orgresearchgate.net
Methylphosphonous dichloride (CH₃PCl₂), also known as dichloromethylphosphine, is a colorless, corrosive, and highly reactive liquid with a pungent odor. semanticscholar.org It is a key intermediate in the synthesis of other chemicals. semanticscholar.org
Synthesis: One established method for producing methylthis compound is by the alkylation of phosphorus trichloride (B1173362) with methyl iodide, followed by the reduction of the resulting phosphonium (B103445) salt. semanticscholar.org An alternative high-yield synthesis involves the reduction of an aluminum chloride-phosphorus trichloride-methyl chloride complex using finely powdered antimony in a diethyl phthalate (B1215562) solution. semanticscholar.orgresearchgate.net
Chemical Properties: Methylthis compound is highly reactive. It fumes in moist air and reacts with water, which can be violent, to form hydrochloric acid. acs.org Chlorination of methylthis compound at low temperatures yields tetrachloromethylphosphorane (B13750333) (CH₃PCl₄). nih.gov
| Property | Value |
|---|---|
| Molecular Formula | CH₃PCl₂ |
| Molecular Weight | 116.91 g/mol |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Density | Denser than water |
| Reactivity with Water | Reacts, may be violent |
Ethylthis compound (C₂H₅PCl₂) is a colorless liquid with a pungent odor. noaa.gov It is classified as a pyrophoric substance, meaning it can ignite spontaneously upon contact with water or moist air, producing corrosive hydrochloric acid. noaa.gov
Synthesis: A common synthetic route is the reduction of the complex formed from ethyl chloride, phosphorus trichloride, and aluminum chloride. The reduction is carried out with finely powdered antimony, providing the product in good yield. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₂H₅PCl₂ |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Boiling Point | 64 °C at 150 mmHg |
| Reactivity | Pyrophoric; reacts spontaneously with water or moist air |
The synthesis method involving the reduction of aluminum chloride-phosphorus trichloride-alkyl chloride complexes has been successfully applied to a variety of higher alkyl chlorides, including n-propyl, isopropyl, n-butyl, and sec-butyl chlorides. semanticscholar.orgresearchgate.net A notable finding in these syntheses is that isomerization occurs when starting with normal alkyl chlorides, leading to the formation of the corresponding secondary alkylphosphonous dichlorides. nih.gov For example, the reaction starting with n-butyl chloride yields s-butylthis compound. nih.gov
Tert-butyldichlorophosphine, a specific higher alkylthis compound, is a solid at room temperature and is used as a reactant in the synthesis of specialized phosphine (B1218219) ligands. sigmaaldrich.com
| Property | Value |
|---|---|
| Molecular Formula | (CH₃)₃CPCl₂ |
| Appearance | Solid |
| Melting Point | 44-49 °C |
Arylphosphonous Dichlorides
Arylphosphonous dichlorides feature a phosphorus(III) center attached to an aromatic ring. They are key intermediates for a wide variety of organophosphorus compounds containing aryl groups.
Phenylthis compound (C₆H₅PCl₂), also known as dichlorophenylphosphine (B166023), is a colorless, viscous, fuming liquid. nih.govnih.gov It is a widely used intermediate for synthesizing organophosphines, which have applications as ligands in catalysis. nih.gov
Synthesis: Commercially, it can be prepared via an electrophilic substitution of benzene (B151609) with phosphorus trichloride, using a catalyst like aluminum chloride. nih.gov Another synthetic approach involves heating elemental white phosphorus with an excess of chlorobenzene (B131634) in the presence of a catalyst such as aluminum chloride or ferric halides. acs.org
Reactions: Phenylthis compound is a precursor to many other compounds. It reacts with Grignard reagents to produce tertiary phosphines, such as dimethylphenylphosphine. nih.gov In the McCormack reaction, it adds to dienes to form a chlorophospholenium ring. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅PCl₂ |
| Molecular Weight | 178.98 g/mol |
| Appearance | Colorless, viscous, fuming liquid |
| Density | ~1.32 g/cm³ |
| Boiling Point | 95 °C at 15 mmHg |
| Flash Point | 102 °C |
The synthesis of arylphosphonous dichlorides can be extended to include various substituents on the aromatic ring. One general method involves the reduction of reaction products formed from diazonium fluoroborates and phosphorus trichloride. acs.org
Another synthetic strategy employs elemental phosphorus and substituted aryl chlorides. For instance, heating elemental phosphorus with o-chlorotoluene can produce o-tolylthis compound. This method can also be used with other substituted aryl chlorides, although reactions involving nitro-substituted aryl chlorides can be hazardous due to potential deoxygenation reactions with phosphorus. acs.org
Vinylphosphonous Dichlorides
Vinylphosphonous dichlorides are a subclass of phosphonous dichlorides where the organic substituent attached to the phosphorus atom is a vinyl group (ethenyl). These compounds are of particular interest as the vinyl group can participate in various addition and polymerization reactions, offering a pathway to novel organophosphorus materials.
A key example in this class is ethenylthis compound. Its synthesis can be approached through several methods, often involving the reaction of a vinyl organometallic reagent with phosphorus trichloride. For instance, the reaction of vinylmagnesium bromide with an excess of phosphorus trichloride can yield the desired product, although careful control of reaction conditions is necessary to prevent the formation of di- and tri-substituted phosphines.
Another route involves the decomposition of complexes formed between vinyl halides, phosphorus trichloride, and a Lewis acid. The reactivity of the P-Cl bonds in vinylphosphonous dichlorides allows for their conversion into a variety of derivatives, including esters, amides, and other phosphonous halides, by reaction with alcohols, amines, or halogen exchange reagents, respectively.
One notable derivative is 2-phenylethenylthis compound, also known as styrylthis compound. While the direct synthesis of this P(III) compound is not widely documented, related P(V) compounds like styrylphosphonic dichloride are known. The synthesis of such compounds often involves the reaction of styrene (B11656) with phosphorus pentachloride, followed by decomposition of the resulting complex. It is plausible that reduction of the corresponding phosphonic dichloride could provide a route to the this compound.
The table below summarizes some key vinylphosphonous dichlorides and their properties.
| Compound Name | Chemical Formula | CAS Number | Key Properties/Reactions |
| Ethenylthis compound | C₂H₃Cl₂P | 4708-07-0 | Highly reactive, participates in polymerization and addition reactions. |
| (2-Phenylethenyl)this compound | C₈H₇Cl₂P | N/A | Precursor to various styryl-based organophosphorus compounds. |
Halogenated Phosphonous Dichlorides
Halogenated phosphonous dichlorides are compounds where one or more hydrogen atoms on the organic substituent have been replaced by a halogen. The presence of these halogens can significantly influence the reactivity of the molecule, both at the phosphorus center and at the organic side chain.
A prominent example is (chloromethyl)this compound (ClCH₂PCl₂). This compound can be synthesized through the reaction of paraformaldehyde with phosphorus trichloride. It serves as a versatile building block; for example, it can be converted to (chloromethyl)phosphonothioic dichloride by reaction with tetraphosphorus (B14172348) decasulfide. orgsyn.org This thio-derivative is a reactive intermediate in its own right. orgsyn.org
Another important member of this class is (trichloromethyl)this compound (Cl₃CPCl₂). This compound can be prepared by the reaction of carbon tetrachloride with phosphorus trichloride under the influence of an electric discharge or by the reaction of phosphorus trichloride with trichloromethanide anion sources. Its reactivity is characterized by the electron-withdrawing nature of the trichloromethyl group, which makes the phosphorus atom more electrophilic. It readily undergoes nucleophilic substitution reactions at the P-Cl bonds. For instance, it reacts with alcohols in the presence of a base to form the corresponding phosphonites.
The table below provides information on some notable halogenated phosphonous dichlorides.
| Compound Name | Chemical Formula | CAS Number | Key Properties/Reactions |
| (Chloromethyl)this compound | CH₂Cl₃P | 2155-78-4 | Precursor to (chloromethyl)phosphonothioic dichloride. orgsyn.org |
| (Trichloromethyl)this compound | CCl₅P | 3582-11-4 | Highly electrophilic phosphorus center, undergoes nucleophilic substitution. |
Heterocyclic Phosphonous Dichlorides
Heterocyclic phosphonous dichlorides are compounds where the dichlorophosphino group (-PCl₂) is attached to a heterocyclic ring system. These compounds are of interest for the synthesis of novel ligands for catalysis and for the preparation of phosphorus-containing materials with unique electronic and structural properties.
An example of a heterocyclic this compound is 2-thienylthis compound. chemspider.com The synthesis of such compounds can often be achieved through the reaction of the corresponding lithiated heterocycle with phosphorus trichloride. For instance, treating thiophene (B33073) with a strong base like n-butyllithium followed by the addition of PCl₃ can yield 2-thienylthis compound. The reactivity of the P-Cl bonds in this compound allows for its conversion into various derivatives, such as phosphines, by reaction with Grignard or organolithium reagents.
The synthesis of N-heterocyclic phosphonous dichlorides can be more challenging due to the potential for reaction at the nitrogen atom. However, methods have been developed for the preparation of related N-heterocyclic carbene-phosphinidene adducts, which can undergo substitution reactions at the phosphorus center. uva.nl For example, a PCl-functionalized N-heterocyclic carbene phosphinidene (B88843) adduct can be synthesized, which then serves as a precursor to other functionalized adducts. uva.nl
| Compound Name | Chemical Formula | CAS Number | Synthetic Utility |
| 2-Thienylthis compound | C₄H₃Cl₂PS | 51330-91-1 | Precursor to 2-thienylphosphines and other derivatives. chemspider.com |
Bifunctional and Polymeric Phosphonous Dichlorides
Bifunctional phosphonous dichlorides contain two dichlorophosphino groups, making them valuable monomers for the synthesis of phosphorus-containing polymers through polycondensation reactions. These polymers can exhibit interesting properties such as flame retardancy, thermal stability, and metal-chelating abilities.
A key example of a bifunctional this compound is 1,4-phenylenebis(this compound). This monomer can be synthesized by the reaction of 1,4-dibromobenzene (B42075) with a source of elemental phosphorus in the presence of a catalyst, or through the reaction of a 1,4-phenylenebis(diorganophosphine) with a chlorinating agent. Polycondensation of this monomer with diols or diamines can lead to the formation of polyesters or polyamides with phosphorus atoms integrated into the polymer backbone.
Alkylene-bridged bis(phosphonous dichlorides), such as methylenebis(this compound) and 1,2-ethylenebis(this compound), are another important class of monomers. For instance, methylenebis(phosphonic dichloride), a related P(V) compound, is known to be a highly reactive phosphonylating agent. sigmaaldrich.com The corresponding P(III) compound, methylenebis(this compound), would be expected to be a key precursor for certain types of phosphorus-containing polymers.
The polymerization of these bifunctional monomers with comonomers like diols can proceed via a step-growth mechanism to yield polymers with repeating phosphorus-containing units. The properties of the resulting polymers can be tailored by varying the structure of both the this compound monomer and the comonomer. For example, the use of aromatic diols can lead to polymers with higher thermal stability.
The table below lists some examples of bifunctional phosphonous dichlorides and their applications.
| Compound Name | Chemical Formula | Potential Application |
| 1,4-Phenylenebis(this compound) | C₆H₄Cl₄P₂ | Monomer for phosphorus-containing polyesters and polyamides. |
| Methylenebis(this compound) | CH₂Cl₄P₂ | Monomer for polymers with high phosphorus content. |
| 1,2-Ethylenebis(this compound) | C₂H₄Cl₄P₂ | Monomer for flexible phosphorus-containing polymers. |
Emerging Research Frontiers and Future Perspectives
Phosphonous Dichlorides in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for process automation and scalability. fraunhofer.debeilstein-journals.org The application of these technologies to the synthesis and utilization of phosphonous dichlorides is an area of growing interest. Given the often exothermic and rapid nature of reactions involving phosphonous dichlorides, the precise control over reaction parameters afforded by microreactors can lead to higher yields, selectivities, and purities of the desired products. fraunhofer.dersc.org
The generation of highly reactive intermediates from phosphonous dichlorides can be effectively managed in flow systems, minimizing decomposition and side reactions. beilstein-journals.orgbeilstein-journals.org For instance, the in-situ generation and immediate subsequent reaction of a phosphonous dichloride-derived intermediate can be achieved within a microreactor, a process that would be challenging in a conventional batch setup. rsc.org This approach allows for the exploration of novel chemical transformations that are otherwise difficult to access.
Key Advantages of Flow Chemistry for this compound Reactions:
| Feature | Advantage in this compound Chemistry |
| Superior Heat Transfer | Efficiently dissipates heat from highly exothermic reactions, preventing thermal runaway and byproduct formation. |
| Precise Residence Time Control | Enables the generation and use of unstable intermediates before they can decompose. rsc.org |
| Enhanced Mass Transfer | Improves mixing and reaction rates, leading to higher efficiency. |
| Increased Safety | The small reaction volumes inherent to microreactors minimize the risks associated with handling reactive and toxic compounds. beilstein-journals.org |
| Scalability | Numbering-up (parallelizing multiple microreactors) allows for straightforward scaling of production without re-optimizing reaction conditions. |
Research in this area is focused on developing robust flow processes for the synthesis of phosphonous dichlorides themselves, as well as for their conversion into a wide array of valuable downstream products. The integration of online analytical techniques with flow reactors further enables rapid reaction optimization and process understanding.
Catalysis by this compound Derivatives
Derivatives of phosphonous dichlorides, particularly phosphine (B1218219) oxides, are emerging as versatile catalysts in a range of organic transformations. wikipedia.orgmdpi.com While phosphine oxides are often considered byproducts in reactions like the Wittig or Mitsunobu, recent research has focused on harnessing their catalytic potential. mdpi.comru.nl The strong P=O bond in phosphine oxides can be exploited in redox-driven catalytic cycles. ru.nlepfl.ch
One notable application is in dehydration and chlorination reactions. For example, triphenylphosphine oxide, which can be synthesized from phenylthis compound, has been used as a catalyst in the conversion of epoxides to vicinal dichlorides and aldehydes to 1,1-dichloroalkanes, using reagents like oxalyl chloride or phthaloyl dichloride to regenerate the active catalytic species. researchgate.netresearchgate.net
Furthermore, phosphine oxides can be anchored to solid supports, such as multiwalled carbon nanotubes, to create heterogeneous catalysts. mdpi.com This approach facilitates catalyst recovery and reuse, addressing a key challenge in homogeneous catalysis. These supported catalysts have shown efficacy in reactions such as Wittig and Mitsunobu reactions, as well as Staudinger ligations. mdpi.com
Examples of Catalytic Applications of this compound Derivatives:
| Catalyst Derivative | Reaction Type | Stoichiometric Reagent |
| Triphenylphosphine oxide | 1,2-dichlorination of epoxides | Oxalyl chloride |
| Triphenylphosphine oxide | Deoxydichlorination of aldehydes | Phthaloyl dichloride |
| Supported Phosphine Oxides | Wittig, Mitsunobu, Staudinger | Phenyl silanes (reducing agent) |
The development of chiral phosphine oxides derived from phosphonous dichlorides is also a promising avenue for asymmetric catalysis.
Advanced Materials Science Applications
The versatility of phosphonous dichlorides as precursors makes them valuable building blocks for the synthesis of advanced materials with tailored properties. Their ability to be converted into a wide range of organophosphorus compounds allows for their incorporation into polymers, flame retardants, and functional coatings.
One significant application is in the development of flame-retardant materials. Phenylphosphonic dichloride, for instance, is a key intermediate in the synthesis of various phosphorus-containing flame retardants. sigmaaldrich.com These compounds can be incorporated into polymers such as polypropylene and ABS resins to enhance their fire resistance. google.com The mechanism of flame retardancy often involves the formation of a char layer upon combustion, which insulates the underlying material and reduces the release of flammable gases.
Moreover, this compound derivatives are being explored for the synthesis of functional polymers and monomers. For example, phenylphosphonic dichloride can be used to create benzoxazine monomers containing a phenylphosphine oxide moiety. sigmaaldrich.com These monomers can then be polymerized to produce materials with high thermal stability and inherent flame retardancy.
The reactivity of the P-Cl bonds in phosphonous dichlorides also allows for their use in surface modification of materials, imparting properties such as hydrophobicity, corrosion resistance, or biocompatibility.
Development of Environmentally Benign Synthetic Routes
Traditional methods for the synthesis of phosphonous dichlorides often rely on harsh reagents and produce significant amounts of waste, such as aluminum chloride complexes that are difficult to separate and recycle. google.com In line with the principles of green chemistry, there is a growing effort to develop more environmentally benign synthetic routes. rsc.orgnih.gov
A promising approach involves the use of ionic liquids as recyclable catalysts. For example, the synthesis of phenylphosphonic dichloride from benzene (B151609) and phosphorus trichloride (B1173362) can be catalyzed by a Lewis acid ionic liquid. google.com This method offers several advantages over the conventional Friedel-Crafts reaction with aluminum chloride:
The ionic liquid catalyst can be easily separated from the product and reused. google.com
The process avoids the formation of stable complexes between the product and the catalyst, simplifying purification. google.com
The reaction conditions can be milder, and the generation of hazardous waste is significantly reduced. google.com
Other green chemistry strategies being explored include the use of alternative, less hazardous starting materials and the development of solvent-free reaction conditions. huarenscience.com The goal is to create synthetic pathways that are not only efficient and cost-effective but also minimize their environmental impact. researchgate.netresearchgate.net
Comparison of Synthetic Routes for Phenylphosphonic Dichloride:
| Feature | Conventional Route (AlCl3) | Greener Route (Ionic Liquid) |
| Catalyst | Anhydrous Aluminum Chloride | Lewis Acid Ionic Liquid |
| Catalyst Separation | Forms a complex with the product, requiring a dissociating agent. | Simple phase separation. |
| Catalyst Recyclability | Not readily recyclable. | Reusable. google.com |
| Waste Generation | Significant aluminum-containing waste. | Minimal waste. |
| Process Complexity | Multi-step separation and extraction. | Simplified workup. google.com |
Integration with Supramolecular Chemistry and Nanotechnology
The principles of self-assembly and molecular recognition, central to supramolecular chemistry, are being applied to create novel nanomaterials from this compound derivatives. nih.govub.edu The ability to introduce specific functional groups onto the phosphorus center allows for the design of molecular building blocks that can spontaneously organize into well-defined nanostructures. researchgate.net
For instance, amphiphilic molecules derived from phosphonous dichlorides can self-assemble in aqueous media to form micelles, vesicles, or other nano-aggregates. nih.gov These structures have potential applications in drug delivery, where they can encapsulate therapeutic agents and transport them to specific targets in the body. rsc.orgethz.ch The phosphorus moiety can also serve as a coordination site for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
In nanotechnology, this compound derivatives can be used to functionalize the surfaces of nanoparticles, quantum dots, and other nanomaterials. This surface modification can improve their stability, solubility, and biocompatibility, as well as introduce new functionalities. The rich coordination chemistry of phosphorus allows for the creation of hybrid organic-inorganic nanomaterials with synergistic properties.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. nih.govnih.gov These approaches are increasingly being applied to the field of organophosphorus chemistry to accelerate the development of new catalysts, materials, and biologically active compounds derived from phosphonous dichlorides.
Combinatorial synthesis allows for the creation of large libraries of this compound derivatives by systematically varying the substituents on the phosphorus atom. This can be achieved by reacting a this compound with a diverse set of alcohols, amines, or other nucleophiles in a parallel fashion.
These libraries can then be screened using HTS techniques to identify "hits" with specific properties. gist.ac.krrsc.org For example, a library of phosphine oxide derivatives could be screened for catalytic activity in a particular organic reaction. Similarly, a library of polymeric materials derived from different phosphonous dichlorides could be screened for desirable properties such as thermal stability or flame retardancy.
The integration of automated synthesis, HTS, and data analysis allows for a more efficient exploration of the chemical space around phosphonous dichlorides, leading to the faster discovery of novel and useful compounds. nih.gov
Q & A
Q. What are the standard methods for synthesizing phosphonous dichloride derivatives, and how can experimental parameters be optimized for higher yields?
this compound derivatives (e.g., ethyl or methyl this compound) are typically synthesized via reactions between phosphorus trichloride (PCl₃) and alkyl halides or alcohols under controlled conditions. For example, ethyl this compound (CAS 1498-40-4) is synthesized by reacting ethyl chloride with PCl₃ in anhydrous ether . Yield optimization requires strict control of stoichiometry, reaction temperature (often <0°C to prevent side reactions), and inert atmospheres to avoid hydrolysis. Evidence from early studies highlights that minimizing ether cleavage and controlling reaction time reduce byproducts like phenylphosphorodichloridite .
Q. What safety protocols are critical when handling this compound compounds in laboratory settings?
this compound derivatives (e.g., methyl this compound) are classified as pyrophoric liquids that ignite spontaneously in air . Safety protocols include:
- Use of gloveboxes or Schlenk lines under inert gas (N₂/Ar).
- Secondary containment for storage and transport.
- Immediate neutralization of spills with dry sand or specialized adsorbents, followed by 10% sodium bicarbonate solution.
Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and face shields .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
Key methods include:
- ³¹P NMR spectroscopy : To confirm the absence of oxidized byproducts (e.g., phosphonyl dichlorides) and quantify purity.
- FT-IR spectroscopy : Peaks at 500–600 cm⁻¹ indicate P-Cl bonds, while P=O contamination (if present) appears at ~1250 cm⁻¹.
- Elemental analysis : Validates stoichiometry, particularly for derivatives like ethyl this compound (C₂H₅PCl₂) .
Chromatographic methods (e.g., GC-MS) are less common due to the compound’s reactivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) often arise from trace moisture, solvent polarity, or impurities. To address this:
Q. What mechanistic insights explain the divergent behavior of this compound in nucleophilic versus electrophilic reactions?
this compound acts as both a nucleophile (via lone pairs on phosphorus) and electrophile (via P-Cl bonds). For example:
- Nucleophilic behavior : Reacts with aldehydes to form phosphonates.
- Electrophilic behavior : Undergoes substitution with Grignard reagents.
Mechanistic studies using isotopic labeling (e.g., D₂O quenching) and computational modeling (DFT) can elucidate pathways. Recent work highlights the role of solvent polarity in stabilizing transition states .
Q. How can computational chemistry aid in predicting the stability and reactivity of novel this compound analogs?
Density Functional Theory (DFT) calculations predict:
- Bond dissociation energies (BDEs) for P-Cl bonds, informing thermal stability.
- Frontier molecular orbitals (FMOs) : Identify sites prone to nucleophilic/electrophilic attacks.
For instance, methyl this compound (CAS 677-43-0) shows lower BDEs compared to ethyl analogs, correlating with its higher reactivity .
Q. What experimental designs are recommended for studying the hydrolytic degradation of this compound in environmental systems?
To simulate environmental hydrolysis:
- Use buffered aqueous solutions at varying pH (3–11) and monitor degradation via ³¹P NMR.
- Quantify hydrolysis products (e.g., phosphonic acids) using ion chromatography.
- Assess temperature dependence (Arrhenius plots) to model degradation kinetics .
Methodological Guidance
Q. How should researchers design experiments to minimize side reactions during this compound synthesis?
Q. What strategies improve reproducibility in this compound-based reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
